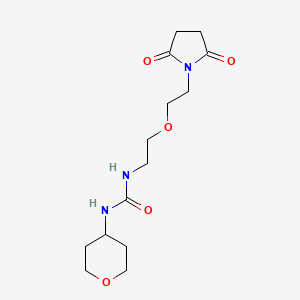

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

This compound is a urea derivative featuring a tetrahydro-2H-pyran-4-yl group and a 2,5-dioxopyrrolidin-1-yl moiety linked via an ethoxyethyl chain. The tetrahydro-2H-pyran group likely enhances solubility and metabolic stability compared to purely aromatic systems.

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5/c18-12-1-2-13(19)17(12)6-10-22-9-5-15-14(20)16-11-3-7-21-8-4-11/h11H,1-10H2,(H2,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXCLWIUWWBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCCOCCN2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene oxide to form 2-(2,5-dioxopyrrolidin-1-yl)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethanol. Finally, the urea derivative is synthesized by reacting this intermediate with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the compound with analogs based on functional groups, synthesis strategies, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Key Observations:

Reactive Groups: The target compound’s 2,5-dioxopyrrolidin-1-yl group is analogous to NHS esters used in bioconjugation (e.g., ’s C60-malonate derivative) . In contrast, compounds like 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-urea () lack the ethoxyethyl chain, reducing flexibility and possibly limiting target engagement .

Tetrahydro-2H-pyran Moieties :

- The tetrahydro-2H-pyran group in the target compound and ’s kinase inhibitors likely improves pharmacokinetic properties (e.g., metabolic stability) compared to linear ethers or alkyl chains .

Urea Linkers :

- Urea-based compounds (e.g., ) are prevalent in medicinal chemistry due to their hydrogen-bonding capacity, which enhances binding affinity to enzymes or receptors. The target compound’s urea bridge may facilitate interactions with polar residues in target proteins .

Biological Activity

1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry and materials science. Its unique structure, characterized by a pyrrolidinone ring and an ethoxyethyl chain, suggests potential biological activities that warrant further investigation.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure, which includes various functional groups that may interact with biological targets:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 300.36 g/mol |

| InChI | InChI=1S/C15H24N2O5/c1-25-15(20)19(18-21)12-10-13(22)11-14(16)17/h10-12,15H,1-9H2,(H,18,21) |

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The presence of the pyrrolidinone ring allows for potential hydrogen bonding with target proteins, while the ethoxyethyl and tetrahydropyran groups may enhance binding affinity and specificity.

Potential Targets

- Enzymatic Inhibition : The compound may act as a kinase inhibitor, similar to other compounds with pyrrolidinone structures, which are known to modulate signaling pathways involved in cancer progression.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses to various stimuli.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities such as:

- Antitumor Activity : Compounds containing the pyrrolidinone moiety have shown promise in inhibiting tumor cell proliferation in various cancer models.

- Anti-inflammatory Effects : Some derivatives have been studied for their ability to reduce inflammatory markers in vitro.

Case Studies

- Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that derivatives of this compound reduced cell viability by inducing apoptosis through caspase activation.

- Neuroprotective Effects : In models of neurodegeneration, related compounds were found to protect neuronal cells from oxidative stress-induced damage.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of pyrrolidinone derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased lipophilicity and cell membrane permeability |

| Variation in alkyl chains | Altered binding affinity to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.